![molecular formula C17H26N4O2 B2450954 N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide CAS No. 1210867-25-6](/img/structure/B2450954.png)
N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide, also known as PF-04991532, is a small molecule inhibitor that has been synthesized for scientific research purposes. This compound has shown potential in the treatment of various diseases, including cancer and inflammatory disorders.
科学的研究の応用
Antimicrobial Activity
Research on pyrimidinone and oxazinone derivatives, as well as their fusion with thiophene rings, has shown that these compounds possess significant antimicrobial activities. These studies typically involve the synthesis of various derivatives to test against bacterial and fungal strains, comparing their efficacy to established antibiotics like streptomycin and fusidic acid (Hossan et al., 2012).
Anticancer Activity
Compounds with pyrimidin-4-yl and piperidinyl components have been explored for their anticancer properties. The synthesis and evaluation of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have shown significant anti-angiogenic and DNA cleavage activities, which are critical in the development of anticancer agents (Kambappa et al., 2017).
Anti-inflammatory and Analgesic Agents
Novel heterocyclic compounds derived from various chemical backbones, including pyrimidine, have been synthesized and shown to possess anti-inflammatory and analgesic activities. These activities are crucial for the development of new therapeutic agents to manage pain and inflammation (Abu‐Hashem et al., 2020).
Antituberculosis Activity
Thiazole-aminopiperidine hybrids have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds represent a promising approach to treating tuberculosis by inhibiting a key enzyme necessary for the bacteria's replication (Jeankumar et al., 2013).
Vascular Smooth Muscle Cell Function
Studies on compounds affecting vascular smooth muscle cell (SMC) proliferation and migration have implications for treating occlusive vascular diseases. Certain pyrazolopyrimidine derivatives have shown to inhibit these cellular functions, which could be beneficial in preventing neointima formation after arterial injury, a common issue in cardiovascular diseases (Peyton et al., 2011).
作用機序
Target of Action
It’s worth noting that compounds with a piperidine nucleus, such as this one, have been utilized in various therapeutic applications including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Compounds with similar structures have been found to be atp-competitive inhibitors, interacting with their targets to inhibit their function .
Biochemical Pathways
Compounds with similar structures have been found to play a role in the phosphatidylinositol-3 kinase (pi3k) signaling pathway , which is involved in regulating growth and survival in cells.
Pharmacokinetics
It’s worth noting that compounds with similar structures have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
Compounds with similar structures have been found to modulate biomarkers of signaling through their targets in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
特性
IUPAC Name |
N-[2-(6-piperidin-1-ylpyrimidin-4-yl)oxyethyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2/c22-17(14-6-2-3-7-14)18-8-11-23-16-12-15(19-13-20-16)21-9-4-1-5-10-21/h12-14H,1-11H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJMWFJPVIDZEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC=N2)OCCNC(=O)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。